molecular formula C27H34BrP B1585648 Nonyltriphenylphosphonium bromide CAS No. 60902-45-6

Nonyltriphenylphosphonium bromide

Cat. No. B1585648
CAS RN: 60902-45-6
M. Wt: 469.4 g/mol
InChI Key: NJXRQGKTLWXMID-UHFFFAOYSA-M
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Description

Nonyltriphenylphosphonium bromide is a quaternary salt that has been extensively studied in scientific research due to its unique properties. It has a molecular weight of 469.44 .


Molecular Structure Analysis

The molecular formula of this compound is C27H34BrP . Unfortunately, there is no detailed information available about its molecular structure.


Physical And Chemical Properties Analysis

This compound is a white powder . It has a melting point of 65-68 °C . It is also sensitive and hygroscopic .

Scientific Research Applications

  • Photoredox-Catalyzed Bromodifluoromethylation of Alkenes : Utilized as a precursor for the CF2H radical under photoredox conditions, it plays a crucial role in bromodifluoromethylation of alkenes, with the presence of catalytic CuBr2 leading to selective formation of bromodifluoromethylated products (Lin et al., 2016).

  • Antimicrobial Activity of Phosphabetaines Derivatives : Investigated for its antibacterial activity, it has been found effective against gram-positive and gram-negative bacteria and the yeast Candida albicans (Galkina et al., 2013).

  • Exploration in Ternary Deep Eutectic Solvent : Applied as a functional monomer and dummy template in the synthesis of new molecularly imprinted polymers for the selective recognition of bioactive compounds, demonstrating its utility in the separation and purification of rutin and quercetin (Ma et al., 2017).

  • Development of Novel Quaternary Phosphonium-Type Cationic Polyacrylamide : This compound's derivative has been developed for dual-functional antibacterial and antiviral activities, showing potential as an intensifier in hygiene products or water clarification/disinfecting processes (Xue et al., 2014).

  • Use in Organic Synthesis : Served as a catalyst in the cyclotrimerization of aliphatic aldehydes under solvent-free conditions, indicating its utility in synthetic organic chemistry (Hon & Lee, 2001).

  • Metal-Free Synthesis of Aryltriphenylphosphonium Bromides : It plays a role in the synthesis of multifunctional aryltriphenylphosphonium bromides, facilitating access to various multifunctional compounds (Huang & Zhong, 2019).

Safety and Hazards

Nonyltriphenylphosphonium bromide is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is fatal if swallowed or inhaled .

properties

IUPAC Name

nonyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34P.BrH/c1-2-3-4-5-6-7-17-24-28(25-18-11-8-12-19-25,26-20-13-9-14-21-26)27-22-15-10-16-23-27;/h8-16,18-23H,2-7,17,24H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXRQGKTLWXMID-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70886414
Record name Phosphonium, nonyltriphenyl-, bromide (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60902-45-6
Record name Nonyltriphenylphosphonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60902-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, nonyltriphenyl-, bromide (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, nonyltriphenyl-, bromide (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonium, nonyltriphenyl-, bromide (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonyltriphenylphosphonium bromide
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Synthesis routes and methods

Procedure details

A magnetically stirred suspension of 1-bromononane (Aldrich, 40 g, 0.1931M) and triphenylphosphine (101.3 g, 0.3862 mole) was heated at 100° C. (oil bath) for 2 hours. The resulting homogeneous solution was then cooled and triturated with ether (8X) to remove most of the unreacted triphenylphosphine. A viscous gum was obtained which was dissolved in CH2Cl2 and concentrated in vacuo to give the title phosphonium salt as a light yellow, extremely hygroscopic foam weighing 85 g (80.1%). TLC, neat CH2Cl2, Rf =0.78, PMA.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
101.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The article describes the synthesis of (Z)-3-cis-6,7-cis-9,10-diepoxyhenicosenes, sex pheromone components of the Satin Moth. Can you elaborate on the role of Nonyltriphenylphosphonium bromide in similar organic synthesis reactions?

A1: While the provided article [] doesn't explicitly mention this compound, this compound is a well-known reagent in organic synthesis, particularly in Wittig reactions. Wittig reactions are valuable for forming carbon-carbon double bonds with specific stereochemistry (Z or E isomers).

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